molecular formula C11H17N3O2 B2823641 tert-Butyl bis(2-cyanoethyl)carbamate CAS No. 1155879-28-9

tert-Butyl bis(2-cyanoethyl)carbamate

Cat. No. B2823641
CAS RN: 1155879-28-9
M. Wt: 223.276
InChI Key: OTYKBNGEHOLRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl bis(2-cyanoethyl)carbamate” is a derivative of bis (2-chloroethyl)amine, which is used as a medicinal chemistry and organic synthesis intermediate . The Boc group in the structure is readily removed to obtain the active carboxyl group in the organic synthesis transformation .


Synthesis Analysis

The synthesis of “tert-Butyl bis(2-cyanoethyl)carbamate” involves palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of N-Boc-protected anilines . The compound is also produced at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .


Molecular Structure Analysis

The molecular formula of “tert-Butyl bis(2-cyanoethyl)carbamate” is C8H14N2O2 . It has an average mass of 170.209 Da and a monoisotopic mass of 170.105530 Da .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it participates in palladium-catalyzed cross-coupling reactions . It’s also involved in the production of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 302.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a flash point of 136.5±23.2 °C and an index of refraction of 1.446 . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

“tert-Butyl bis(2-cyanoethyl)carbamate” can be used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and other organic compounds.

Synthesis of Tetrasubstituted Pyrroles

This compound can also be used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Tetrasubstituted pyrroles are valuable building blocks in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of “tert-Butyl bis(2-cyanoethyl)carbamate” involves the removal of the Boc group in the structure to obtain the active carboxyl group in the organic synthesis transformation . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .

Safety and Hazards

“tert-Butyl bis(2-cyanoethyl)carbamate” is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N,N-bis(2-cyanoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYKBNGEHOLRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl bis(2-cyanoethyl)carbamate

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